molecular formula C7H7ClN2O B107076 2-Amino-5-chlorobenzamide CAS No. 5202-85-7

2-Amino-5-chlorobenzamide

Cat. No. B107076
CAS RN: 5202-85-7
M. Wt: 170.59 g/mol
InChI Key: DNRVZOZGQHHDAT-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzamide is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.59 g/mol . The IUPAC name for this compound is 2-amino-5-chlorobenzamide . It is also known by other names such as 5-Chloroanthranilamide and Benzamide, 2-amino-5-chloro- .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorobenzamide consists of a benzene ring substituted with an amino group (-NH2) at the 2 position and a chlorine atom at the 5 position . The benzene ring is also substituted with a carboxamide group (C=O-NH2) at the 1 position . The compound’s structure can be represented by the canonical SMILES notation: C1=CC(=C(C=C1Cl)C(=O)N)N .


Physical And Chemical Properties Analysis

2-Amino-5-chlorobenzamide has several computed properties. It has a molecular weight of 170.59 g/mol and an exact mass of 170.0246905 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . Its topological polar surface area is 69.1 Ų .

Scientific Research Applications

Organic Synthesis

2-Amino-5-chlorobenzamide: serves as a building block in organic synthesis. Its reactivity with other chemical agents, such as 2-Azido-benzoyl chloride , allows for the creation of complex molecules like 2-Azido-5’-chloro-2’-carboxamidobenzanilide . This compound can be further utilized in synthesizing a variety of organic molecules, which have potential applications in pharmaceuticals and agrochemicals.

Safety and Hazards

2-Amino-5-chlorobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-amino-5-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRVZOZGQHHDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199990
Record name Benzamide, 2-amino-5-chloro-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-5-chlorobenzamide

CAS RN

5202-85-7
Record name 2-Amino-5-chlorobenzamide
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Record name 2-Amino-5-chlorobenzamide
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Record name Benzamide, 2-amino-5-chloro-
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Record name 2-amino-5-chlorobenzamide
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Record name 2-Amino-5-chlorobenzamide
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Synthesis routes and methods

Procedure details

To 5-chloro-2-nitrobenzamide (2.0 g) (prepared according to the procedure described in Example 1, Part A) was added 50 mL of glacial acetic acid. This solution was heated to 90° C. and iron powder (2.8 g) was added in small portions over 15 minutes. When addition was complete the reaction mixture was stirred at 90°-100° C. After 2 hours the reaction was cooled to room temperature and was evaporated to dryness. The resulting residue was partitioned between ethyl acetate and aqueous sodium carbonate. This brown slurry was filtered and the ethyl acetate layer was recovered and washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to dryness to yield 1.7 g (100%) of a buff powder: 1H NMR (DMSO-d6, 300 MHz) δ 7.83 (bs, 1H), 7.59 (d, 1H), 7.17 (bs, 1H), 7.14 (dd, 1H), 6.70 (m, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the novel synthesis method for 2-amino-5-chlorobenzamide described in the research?

A1: The research highlights a novel preparation method for 2-amino-5-chlorobenzamide that offers several advantages over traditional methods. Specifically, this method boasts a high yield, exceeding 85% for the final product []. This efficiency stems from the simplicity and practicality of the two-step synthesis process, making it a potentially more cost-effective and environmentally friendly approach.

Q2: What role does 1,2,3-benzotriazin-4-(3H)-one play in the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones?

A2: 1,2,3-Benzotriazin-4-(3H)-one (and its 6-chloro derivative) serves as a crucial starting material in the synthesis of 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones []. When heated with various α-amino acids, it undergoes a thermal condensation reaction. This reaction is believed to proceed through the formation of an iminoketene intermediate, ultimately yielding the desired 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones.

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